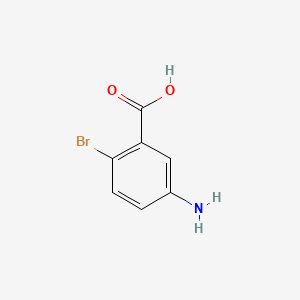

5-Amino-2-bromobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXDUVBQBNYSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377799 | |

| Record name | 5-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-02-0 | |

| Record name | 5-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-bromobenzoic acid chemical properties

An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid

Introduction

This compound is an aromatic organic compound that incorporates an amine group, a bromine atom, and a carboxylic acid functional group attached to a benzene ring. Its unique substitution pattern makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| IUPAC Name | This compound | [1] |

| CAS Number | 2840-02-0 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [1][3] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 171-179 °C | [2] |

| Solubility | Slightly soluble in water. | [2] |

| Refractive Index | 1.672 | [2] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| InChI Key | FEXDUVBQBNYSQV-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1N)C(=O)O)Br | [1] |

Spectral Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic (C=C) functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3497, 3383 | N-H stretching |

| 1675 | C=O stretching (carbonyl) |

| 1616, 1587, 1548 | Aromatic C=C stretching |

| Data is for the isomer 2-amino-5-bromobenzoic acid and is expected to be similar.[4][5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons (in the range of 6.5-8.0 ppm), a broad singlet for the amine protons, and a broad singlet for the carboxylic acid proton (>10 ppm).[4]

-

¹³C NMR: Expected signals would include those for the aromatic carbons (110-150 ppm) and a carbonyl carbon of the carboxylic acid (>170 ppm).[4]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragments at m/z 197 and 199 have been noted for the isomer 2-amino-5-bromobenzoic acid.[4]

Experimental Protocols

The synthesis of aminobromobenzoic acids can be achieved through several routes. The following are generalized protocols based on established chemical transformations.

Synthesis via Bromination of an Aminobenzoic Acid

This method involves the direct bromination of an aminobenzoic acid precursor. The regioselectivity of the bromination is directed by the activating amino group.

References

- 1. This compound | C7H6BrNO2 | CID 2769624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 6. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromobenzoic acid (CAS Number: 2840-02-0), a key chemical intermediate in the pharmaceutical industry. This document details its chemical structure, physicochemical properties, synthesis, and significant applications in drug discovery and development, with a focus on its role in the synthesis of modern therapeutics.

Core Concepts: Structure and Properties

This compound is an aromatic compound featuring a benzoic acid backbone with an amino group at the C5 position and a bromine atom at the C2 position. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

CAS Number: 2840-02-0[1]

-

Molecular Formula: C₇H₆BrNO₂[1]

-

SMILES: C1=CC(=C(C=C1N)C(=O)O)Br[1]

-

InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N[1]

The presence of the carboxylic acid, the amino group, and the bromine atom provides multiple reactive sites for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 216.03 g/mol | [1] |

| Melting Point | 171-179 °C | [2] |

| Boiling Point | 366.2 °C (predicted) | [2] |

| Density | 1.793 g/cm³ (predicted) | [2] |

| Appearance | White crystalline solid | [3] |

| ¹H-NMR (400 MHz, DMSO-d6) δ (ppm) | 5.49 (s, 2H), 6.59 (dd, J = 8.5, 2.9Hz, 1H), 6.93 (d, J = 2.9Hz, 1H), 7.25 (d, J = 8.5Hz, 1H), 13.04 (s, 1H) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its availability as a starting material. A common and effective laboratory-scale synthesis involves the bromination of 3-aminobenzoic acid.

Experimental Protocol: Synthesis from 3-Aminobenzoic Acid[3]

This protocol details the synthesis of this compound via the bromination of 3-aminobenzoic acid using N-bromosuccinimide (NBS).

Materials:

-

3-Aminobenzoic acid

-

N,N-dimethylformamide (DMF)

-

N-bromosuccinimide (NBS)

-

Water

Procedure:

-

Dissolve 3-aminobenzoic acid (3.00 g, 21.9 mmol) in N,N-dimethylformamide (18.0 mL) in a reaction vessel and cool the solution to below 5 °C.

-

In a separate vessel, prepare a solution of N-bromosuccinimide (4.09 g, 23.0 mmol) in N,N-dimethylformamide (9.00 mL).

-

Slowly add the NBS solution to the cooled 3-aminobenzoic acid solution, ensuring the reaction temperature is maintained at or below 5 °C.

-

Stir the reaction mixture at 5 °C for 1 hour.

-

After 1 hour, add water (60.0 mL) to the reaction mixture and continue stirring for 12 hours at 5 °C.

-

Collect the resulting solid product by filtration.

-

Wash the filtered solid with water (5.00 mL) and dry to yield this compound.

Expected Yield: Approximately 78%.

Product Confirmation: The structure of the synthesized this compound can be confirmed by ¹H-NMR spectroscopy, which should match the data presented in the table above.

Applications in Drug Development

This compound is a significant intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are key components in the development of drugs for metabolic diseases.

Intermediate for Hypoglycemic Drugs

Patent literature indicates that derivatives of this compound are crucial starting materials for the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[4] Specifically, it is a precursor to 5-bromo-2-chloro-benzoic acid, which is a key intermediate in the manufacturing of drugs like Dapagliflozin and Empagliflozin .[4]

The synthetic utility of this compound in this context involves a diazotization reaction to replace the amino group with a chlorine atom, followed by further modifications.

Potential Role in FABP4/5 Inhibitors

This compound has also been identified as a potential starting material for the synthesis of Fatty Acid-Binding Protein 4 (FABP4) and 5 (FABP5) inhibitors.[3] These proteins are targets for the treatment of various metabolic diseases, including atherosclerosis and type 2 diabetes.[5][6] The development of small molecule inhibitors for these proteins is an active area of research.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its specific substitution pattern allows for its use as a key building block in the synthesis of important drugs, particularly for the treatment of type 2 diabetes. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals involved in medicinal chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]

- 5. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-bromobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 5-Amino-2-bromobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides essential information on this compound, a key building block in organic synthesis and drug discovery. The document details its fundamental chemical properties, provides an experimental protocol for its use in a common cross-coupling reaction, and illustrates the workflow of this reaction.

Core Molecular Data

This compound is a substituted aromatic compound with the following key identifiers and properties.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][2][4] |

| CAS Number | 2840-02-0 | [3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-aminobenzoic acid | [1] |

| Physical Form | Solid | [4] |

| Melting Point | 171-179 °C | [4] |

| Solubility | Slightly soluble in water | [4] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. Below is a typical experimental procedure for the Suzuki coupling of an aryl halide, such as this compound, with an arylboronic acid.

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., this compound) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂]) (0.1 mol%)

-

Base (e.g., K₂CO₃) (3.0 mmol)

-

Solvent (e.g., distilled water) (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and base (3.0 mmol).

-

Add the solvent (5.0 mL) to the flask.

-

Stir the mixture at room temperature under air for 1.5 hours.

-

Upon completion of the reaction, the product will precipitate out of the mixture.

-

Filter the precipitate and wash it with distilled water to isolate the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Visualized Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction protocol described above.

References

Spectroscopic data of 5-Amino-2-bromobenzoic acid

An In-depth Technical Guide to the Spectroscopic Profile of 5-Amino-2-bromobenzoic Acid

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound (CAS No: 2840-02-0). Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated data from core analytical techniques, details common experimental protocols, and visualizes the analytical workflow.

While specific experimental spectra for this compound are not widely available in public databases, this guide extrapolates the expected spectroscopic data based on its chemical structure and by referencing the well-documented isomer, 2-Amino-5-bromobenzoic acid (CAS No: 5794-88-7). This approach provides a robust predictive framework for the characterization of the target molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₆BrNO₂[1]

-

Molecular Weight: 216.03 g/mol [1]

-

Monoisotopic Mass: 214.95819 Da[1]

-

Synonyms: 2-Bromo-5-aminobenzoic acid[1]

Spectroscopic Data Summary

The following tables summarize the key expected and comparative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3500 - 3300 | Two bands expected for primary amine |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong absorption |

| C=C Stretch (Aromatic) | 1620 - 1550 | Multiple sharp bands |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Medium to strong absorption |

| C-Br Stretch | 700 - 500 | Characteristic absorption |

Note: Data for the related isomer, 2-Amino-5-bromobenzoic acid, shows characteristic IR peaks at 3497, 3383 (N-H), and 1675 (C=O) cm⁻¹.[2][3]

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | >10.0 | Broad Singlet | 1H |

| Aromatic H | 6.5 - 8.0 | Doublet, Doublet of Doublets | 3H |

| -NH₂ | ~5.0 | Broad Singlet | 2H |

Note: The exact chemical shifts and coupling constants for the three aromatic protons will depend on their positions relative to the amino, bromo, and carboxyl groups.

Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | >170 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-COOH | 125 - 135 |

Table 4: Mass Spectrometry (MS) Data

| Ion | Expected m/z | Description |

| [M]⁺ | 215 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 217 | Isotopic peak corresponding to the ⁸¹Br isotope, with approximately equal intensity to the [M]⁺ peak. |

| [M-OH]⁺ | 198 / 200 | Loss of the hydroxyl radical from the carboxylic acid. |

| [M-COOH]⁺ | 170 / 172 | Loss of the carboxyl group. |

Note: Electron ionization mass spectrometry of the isomer 2-Amino-5-bromobenzoic acid shows key fragments at m/z 197 and 199.[2][4]

Experimental Protocols

The acquisition of spectroscopic data for compounds like this compound follows standardized analytical procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid): The sample can be prepared as a potassium bromide (KBr) pellet, where a small amount of the compound is finely ground with KBr powder and pressed into a thin, transparent disk.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (such as diamond or germanium) for analysis.[2][4]

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-field NMR spectrometer.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, longer acquisition times and proton decoupling are used to simplify the spectrum and enhance sensitivity.

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques.

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with chromatography, via a GC or LC column.

-

Ionization: For a thermally stable, non-volatile compound, Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.[2] For more sensitive analyses or less stable compounds, Electrospray Ionization (ESI) is often used, which typically yields the protonated molecular ion [M+H]⁺.[2]

-

Detection: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Spectroscopic Analysis of 5-Amino-2-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Amino-2-bromobenzoic acid. Due to the limited availability of experimentally derived public data for this specific isomer, this guide leverages established NMR principles and data from analogous structures to provide a comprehensive theoretical framework for spectral interpretation. This document is intended to assist researchers in predicting, identifying, and characterizing this compound in various experimental settings.

Molecular Structure and Expected NMR Environments

This compound (C₇H₆BrNO₂) is a disubstituted benzoic acid derivative.[1] Its structure, presented below, dictates the electronic environment of each proton and carbon atom, which in turn determines their respective chemical shifts in NMR spectroscopy.

The aromatic ring contains three distinct proton environments (H-3, H-4, and H-6) and six unique carbon environments (C-1 to C-6), in addition to the carboxyl carbon (C-7). The electron-donating amino group (-NH₂) and the electron-withdrawing bromine (-Br) and carboxylic acid (-COOH) groups all influence the chemical shifts of the nearby protons and carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a common NMR solvent like DMSO-d₆ would likely exhibit the following key features. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | > 10 | Broad Singlet | - |

| H-6 | 7.5 - 7.8 | Doublet | 8.0 - 9.0 (ortho) |

| H-4 | 7.0 - 7.3 | Doublet of Doublets | 8.0 - 9.0 (ortho), 2.0 - 3.0 (meta) |

| H-3 | 6.8 - 7.1 | Doublet | 2.0 - 3.0 (meta) |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

The protons of the amino and carboxylic acid groups are expected to appear as broad singlets due to chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom. The aromatic protons will exhibit characteristic splitting patterns due to ortho and meta couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (C=O) | 165 - 175 |

| C-5 | 145 - 155 |

| C-1 | 130 - 140 |

| C-4 | 125 - 135 |

| C-6 | 120 - 130 |

| C-3 | 115 - 125 |

| C-2 | 110 - 120 |

The carboxyl carbon (C-7) is the most deshielded, appearing at the lowest field. The carbon attached to the amino group (C-5) is also significantly deshielded. The carbon bearing the bromine atom (C-2) will also have a characteristic chemical shift.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium signal from the solvent for locking.

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

-

Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of around 200-220 ppm is generally used.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualization of Molecular Structure and NMR Environments

The following diagrams illustrate the molecular structure of this compound and the logical relationships between its constituent atoms for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: Expected NMR spin system and connectivity for this compound.

References

FT-IR and mass spectrometry analysis of 5-Amino-2-bromobenzoic acid

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Amino-2-bromobenzoic Acid

Introduction

This compound is an organic compound with the molecular formula C₇H₆BrNO₂.[1][2][3][4] It serves as a valuable building block in the synthesis of various pharmaceutical and chemical entities. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of subsequent reactions. This guide provides a detailed overview of two primary analytical techniques for its structural elucidation: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of radiation that correspond to its natural vibrational frequencies. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, which provides a unique "fingerprint" of the molecule.[5]

Experimental Protocol: FT-IR Analysis

A common method for analyzing solid samples like this compound is by using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

Instrument Preparation:

-

Sample Preparation:

-

Place a small, representative amount of the solid this compound powder onto the ATR crystal.

-

Use a spatula or tweezers to ensure the crystal is adequately covered.[5]

-

-

Data Acquisition:

-

Post-Acquisition:

-

Raise the pressure clamp and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Verify the cleanliness of the crystal by running a monitor scan.[5]

-

FT-IR Data for this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3497, 3383 | N-H Stretching | Primary Amine (-NH₂) | Medium-Strong |

| 3300-2500 | O-H Stretching | Carboxylic Acid (-COOH) | Strong, Broad |

| 1675 | C=O Stretching | Carboxylic Acid (-COOH) | Strong |

| 1616, 1587, 1548 | C=C Stretching | Aromatic Ring | Medium |

| 1423 | O-H Bending | Carboxylic Acid (-COOH) | Medium |

| 1316 | C-N Stretching | Aromatic Amine | Medium |

| 1239 | C-O Stretching | Carboxylic Acid (-COOH) | Strong |

| 812, 748 | C-H Bending (out-of-plane) | Substituted Benzene | Strong |

| 691 | C-Br Stretching | Aryl Halide | Medium-Weak |

Data sourced from BenchChem and interpreted using standard IR correlation tables.[7][8][9]

References

- 1. This compound | C7H6BrNO2 | CID 2769624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 3. 2-Amino-5-bromobenzoic acid [webbook.nist.gov]

- 4. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. benchchem.com [benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-bromobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 5-Amino-2-bromobenzoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide provides qualitative solubility information based on available data for the compound and quantitative data for structurally analogous compounds. This comparative data serves as a valuable reference for estimating its behavior in different solvent systems. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to empower researchers to generate accurate data for their specific applications.

Core Concepts in Solubility

The solubility of a compound like this compound is fundamentally governed by its molecular structure, which features a polar carboxylic acid group (-COOH), a basic amino group (-NH2), and a lipophilic brominated aromatic ring. This amphiphilic nature results in a complex solubility profile. Generally, its solubility is expected to be higher in polar organic solvents that can engage in hydrogen bonding with the amino and carboxylic acid moieties.

Qualitative Solubility Profile

Based on available information for this compound and related compounds, a general qualitative solubility profile can be summarized as follows:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to act as strong hydrogen bond acceptors.

-

Good to Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol, which can act as both hydrogen bond donors and acceptors.

-

Lower Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane.

-

Poor Solubility: Expected in non-polar solvents such as toluene and hexane.

Quantitative Solubility Data for Structurally Related Compounds

To provide a quantitative frame of reference, the following tables summarize the mole fraction solubility (x) of p-Aminobenzoic acid (a structural isomer) and 3-Nitrobenzoic acid (a compound with a similarly substituted benzoic acid ring) in several common organic solvents at various temperatures. This data can offer insights into the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x) of p-Aminobenzoic Acid in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetic Acid | Ethyl Acetate | 2-Propanol | Acetonitrile | 50% Methanol-Water | Water |

| 293.15 | 0.049 | 0.036 | 0.034 | 0.023 | 0.021 | 0.016 | 0.007 | 0.0004 |

| 303.15 | 0.069 | 0.051 | 0.048 | 0.033 | 0.030 | 0.023 | 0.010 | 0.0006 |

| 313.15 | 0.095 | 0.071 | 0.067 | 0.046 | 0.042 | 0.032 | 0.014 | 0.0009 |

| 323.15 | 0.128 | 0.096 | 0.091 | 0.063 | 0.057 | 0.044 | 0.019 | 0.0012 |

Data extracted from a study on the thermodynamics and nucleation of p-aminobenzoic acid.[1]

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

This data is provided as a reference for a structurally related nitro-substituted benzoic acid.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.[3][4][5]

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC.

-

UV-Vis Spectrophotometry: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

-

HPLC: Inject the sample onto a suitable column and determine the concentration based on the peak area relative to a calibration curve prepared with known standards.

-

-

Data Calculation:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in desired units, such as g/L, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform experimental solubility determinations as outlined.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 5-Amino-2-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 5-Amino-2-bromobenzoic acid (CAS No: 2840-02-0), a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and for defining appropriate storage conditions, retest periods, and shelf-life.[2][3]

Physical Stability

The physical stability of this compound pertains to the retention of its original physical properties, such as appearance, melting point, and solid-state form. The compound is a solid at room temperature.[4] Key physical properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO₂ | [4][5] |

| Molecular Weight | 216.03 g/mol | [4][5] |

| Physical State | Solid | [4] |

| Melting Point | 171 - 179 °C (339.8 - 354.2 °F) | [4][5][6] |

| Boiling Point | 366.2 ± 32.0 °C at 760 mmHg | [7] |

| Density | 1.8 ± 0.1 g/cm³ | [7] |

Chemical Stability

Chemical stability is crucial as degradation can lead to loss of potency and the formation of potentially toxic impurities.[8] this compound is reported to be stable under recommended storage conditions but exhibits sensitivity to certain environmental factors.[6][7]

Table 2: Chemical Stability Profile of this compound

| Stability Factor | Observation | Recommended Precautions | References |

| Moisture | Moisture sensitive. | Store in a dry environment, protect from moisture. | [4][5] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizers. | [4] |

| Thermal Stress | Thermal decomposition can lead to the release of hazardous products. | Avoid excess heat. | [5] |

| Hazardous Decomposition | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). | Not applicable for storage; relevant for fire safety. | [4][5] |

Solid-state reactions are often slow, necessitating the use of stress conditions to investigate potential degradation pathways.[9][10] Factors such as heat, light, oxygen, and moisture can individually or collectively influence the degradation of solid pharmaceutical compounds.[3][10]

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of standardized tests should be conducted, guided by the International Council for Harmonisation (ICH) guidelines.[11]

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9] These studies also help in developing and validating stability-indicating analytical methods.[12]

Protocol 1: Forced Degradation Study [12]

-

Objective: To identify potential degradation pathways for this compound under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

-

If no degradation is observed, repeat the study using 1 M HCl.[12]

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for 8 hours.

-

Withdraw aliquots at specific time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

-

If no degradation is seen, repeat with 1 M NaOH.[12]

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 12 hours.

-

Withdraw aliquots at appropriate time points, dilute, and analyze by HPLC.[12]

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish.

-

Expose to dry heat at an appropriate temperature (e.g., 80°C, below the melting point) in a stability oven for 48 hours.

-

At designated time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.[12]

-

-

Photostability Degradation:

-

Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.[13]

-

A control sample should be kept in the dark in the same chamber to differentiate between thermal and photolytic degradation.[12]

-

After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

-

The purpose of formal stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of temperature and humidity.[2]

Protocol 2: Long-Term and Accelerated Stability Study (ICH Q1A) [2][14]

-

Objective: To establish a re-test period for this compound.

-

Methodology: Store samples of the substance in controlled stability chambers under the conditions specified in Table 3.

-

Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[15]

-

Analysis: At each time point, samples should be analyzed for appearance, assay, and degradation products using a validated stability-indicating method (e.g., HPLC).

Table 3: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Note: Intermediate testing is performed if a significant change occurs during accelerated testing.[2]

Thermal analysis methods are widely used in the pharmaceutical sciences for the characterization of materials.[16]

Protocol 3: Thermal Analysis [17]

-

Objective: To determine the thermal stability, melting point, and decomposition behavior of this compound.

-

Techniques:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions as a function of temperature. It is used to determine melting points, purity, and polymorphism. A sample (typically 2-5 mg) is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[17] It is used to assess thermal stability and decomposition profiles. A sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen), and any mass loss is recorded.[16]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical processes and potential chemical transformations involved in stability testing.

Caption: General workflow for solid-state stability testing.

References

- 1. Carboxylic acids / salts - Georganics [georganics.sk]

- 2. database.ich.org [database.ich.org]

- 3. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:2840-02-0 | Chemsrc [chemsrc.com]

- 8. youtube.com [youtube.com]

- 9. Solid State Stability | VxP Pharma [vxppharma.com]

- 10. siip.ac.in [siip.ac.in]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. benchchem.com [benchchem.com]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. youtube.com [youtube.com]

- 16. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 5-Amino-2-bromobenzoic Acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Amino-2-bromobenzoic acid, a key chemical intermediate in various fields of chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's historical context, physicochemical properties, established synthesis protocols, and its role in the preparation of high-value molecules.

Discovery and History

While the precise moment of discovery and the initial synthesis of this compound are not extensively documented in readily available historical records, its development can be understood within the broader context of the exploration of aminobenzoic acids and halogenated aromatic compounds in the late 19th and early 20th centuries. The parent molecule, benzoic acid, was discovered in the 16th century, with its composition determined in the 1830s. The subsequent exploration of substituted benzoic acids, including those with amino and halogen functional groups, was a natural progression in the field of organic chemistry.

The synthesis of compounds like this compound became feasible with the development of reliable bromination and amination reactions for aromatic rings. Its utility as a building block in organic synthesis, particularly for pharmaceuticals, has led to its continued relevance. For instance, it serves as a precursor in the synthesis of certain hypoglycemic drugs and inhibitors of the hepatitis C virus NS5b RNA polymerase.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₆BrNO₂. Its properties are summarized in the table below. It is important to distinguish it from its isomer, 2-Amino-5-bromobenzoic acid, which exhibits different physical characteristics.

| Property | Value | Reference |

| Molecular Weight | 216.03 g/mol | [1][2] |

| CAS Number | 2840-02-0 | [1][2] |

| Melting Point | 171-179 °C | [3] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in water. | [3] |

| Refractive Index | 1.672 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Monoisotopic Mass | 214.95819 Da | [1] |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound and its isomer have been reported. The choice of method often depends on the desired purity and the starting materials available. Below are detailed protocols for key synthetic routes.

Synthesis of 2-Amino-5-bromobenzoic Acid via Bromination of o-Aminobenzoic Acid

This method involves the direct bromination of o-aminobenzoic acid.

Experimental Protocol:

-

A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is prepared.

-

This solution is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.

-

The mixture is stirred for 1 hour at the same temperature.

-

The resulting product is filtered, washed with benzene, and dried in the dark.

-

To separate 2-Amino-5-bromobenzoic acid from the co-product 2-amino-3,5-dibromobenzoic acid, the mixture (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.

-

The solution is hot filtered under a vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid.

-

2-Amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.

Synthesis of 2-Amino-5-bromobenzoic Acid from Bromobenzoic Acid

This multi-step synthesis starts with bromobenzoic acid and proceeds through nitration and reduction steps.

Experimental Protocol:

-

Nitration: In a 1000 mL three-necked flask, add bromobenzoic acid and 65 mL of concentrated sulfuric acid. Heat to 100 °C to dissolve the bromobenzoic acid.

-

While stirring, slowly add a mixture of 100 mL of concentrated sulfuric acid and 118 mL of concentrated nitric acid. Control the reaction temperature at 100-120 °C. The addition should take approximately 50 minutes.

-

After the addition is complete, maintain the temperature at 114 °C for 4 hours.

-

Cool the reaction mixture, filter, wash with water, and dry to obtain crude 2-nitro-5-bromobenzoic acid.

-

Purification of Nitro Intermediate: Dissolve the crude product in 900 mL of hot water and add a prepared hot barium hydroxide solution. Boil the mixture and filter while hot. Cool the filtrate, filter the precipitate, and add it to 100 mL of water. Heat with 10% hydrochloric acid. Cool, filter, and wash with cold water. Recrystallize with water to obtain pure 2-nitro-5-bromobenzoic acid.

-

Reduction: In a hot solution of reduced iron powder, 15 mL of concentrated hydrochloric acid, and 60 mL of anhydrous ethanol, add the solution of 2-nitro-5-bromobenzoic acid in an ethanol-water mixture. The addition should take approximately 60 minutes.

-

After the addition, reflux the mixture for 4 hours.

-

Adjust the pH to 9 with a 10% sodium hydroxide solution and filter while hot.

-

Adjust the filtrate to pH 2 with 20% hydrochloric acid and allow it to stand for crystallization.

-

Filter the light yellow rod-shaped crystals of 2-Amino-5-bromobenzoic acid.

Role as a Chemical Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the reactive bromine atom, allows for a variety of chemical transformations.

A key application is in the preparation of substituted chloro-benzoic acids, which are important raw materials for hypoglycemic drugs. The synthesis involves diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a chlorine atom, and subsequent hydrolysis of the ester group if a derivative is used.

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for antidiabetic drugs starting from a 5-bromo-2-aminobenzoic acid derivative.

The following logical diagram illustrates the position of this compound as a key building block in organic synthesis.

References

The Synthesis of 5-Amino-2-bromobenzoic Acid from o-Aminobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-bromobenzoic acid, a valuable intermediate in the preparation of various pharmaceuticals, from the readily available starting material, o-aminobenzoic acid (anthranilic acid). This document details the prevalent synthetic methodology, offers in-depth experimental protocols, and presents key quantitative data in a clear, comparative format.

Introduction

This compound, also known as 5-bromoanthranilic acid, is a key building block in organic synthesis. Its structure, featuring both an amine and a carboxylic acid group, along with a bromine substituent, allows for diverse chemical modifications, making it an important precursor for the synthesis of bioactive molecules and complex organic compounds. The most direct and widely employed method for its preparation is the electrophilic bromination of o-aminobenzoic acid. This guide will focus on this established synthetic route.

Synthetic Pathway

The synthesis of this compound from o-aminobenzoic acid proceeds via an electrophilic aromatic substitution reaction. The amino group (-NH2) is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the adjacent carboxylic acid group, the incoming bromine atom is directed to the para position (position 5). A common side reaction is the formation of the dibrominated product, 3,5-dibromoanthranilic acid, the formation of which can be influenced by reaction conditions.

Caption: Synthetic pathway for the bromination of o-aminobenzoic acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from o-aminobenzoic acid.

Bromination of o-Aminobenzoic Acid in Glacial Acetic Acid

This protocol is adapted from established literature procedures and is a common method for this transformation.[1][2]

Materials:

-

o-Aminobenzoic acid

-

Bromine

-

Glacial acetic acid

-

Benzene (for washing, use with appropriate safety precautions)

-

Concentrated hydrochloric acid

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Heating mantle or water bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve o-aminobenzoic acid in glacial acetic acid. Cool the solution to below 15°C using an ice bath.

-

Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled solution of o-aminobenzoic acid with continuous stirring. The addition should be controlled to maintain the reaction temperature below 15°C. Continue the addition until a persistent reddish-brown color of bromine is observed.

-

Isolation of Crude Product: Upon completion of the reaction, a thick mass of white crystals, consisting of the hydrobromides of the mono- and dibromoanthranilic acids, will precipitate. Filter the product using a Buchner funnel and wash the crystals with benzene.

-

Purification:

-

Transfer the dried crude product to a beaker and add water containing a small amount of concentrated hydrochloric acid.

-

Heat the mixture to boiling and filter it while hot under suction. The less soluble 3,5-dibromoanthranilic acid will remain as the insoluble residue.

-

The filtrate contains the desired this compound. Allow the filtrate to cool to room temperature, which will cause the product to precipitate.

-

Collect the precipitated crystals by filtration, wash with cold water, and dry to obtain pure this compound.

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | o-Aminobenzoic Acid | |

| Reagents | Bromine, Glacial Acetic Acid | [1][2] |

| Reaction Temperature | < 15°C | [2] |

| Product Melting Point | 218-219°C | [3][4] |

| Byproduct | 3,5-Dibromoanthranilic Acid | [1] |

| Molecular Formula | C7H6BrNO2 | [4] |

| Molecular Weight | 216.03 g/mol | [4] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from o-aminobenzoic acid via electrophilic bromination is a robust and well-documented procedure. Careful control of the reaction temperature is crucial to minimize the formation of the dibrominated byproduct. The purification process, which relies on the differential solubility of the mono- and di-brominated products in hot acidified water, is an effective method for isolating the desired compound in high purity. This guide provides the necessary details for researchers and professionals to successfully perform this important synthesis.

References

An In-depth Technical Guide on the Synthesis of 5-Amino-2-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-bromobenzoic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. This document details the challenges associated with the direct bromination of 3-aminobenzoic acid and presents a strategic approach to achieve the desired regioselectivity. It includes detailed experimental protocols for a representative bromination and a proposed synthetic pathway for the target molecule, supported by quantitative data and a visual workflow diagram.

Introduction and Regiochemical Challenges

The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a bifunctional molecule with an amino group and a carboxylic acid on a benzene ring, along with a bromine atom that allows for further chemical modifications, such as cross-coupling reactions.

The direct electrophilic bromination of 3-aminobenzoic acid to produce this compound presents a significant regiochemical challenge. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The carboxylic acid group is a deactivating group and directs to the meta positions (positions 4 and 6). The combined directing effects favor substitution at positions 4 and 6, leading to a mixture of isomers and potentially polybrominated byproducts.[1] Achieving selective bromination at the 2-position is therefore not straightforward via direct bromination.

To overcome this, a common strategy involves the use of a protecting group for the highly activating amino functionality. Acetylation of the amino group to an acetamido group moderates its activating effect and can alter the regiochemical outcome of the subsequent bromination step.

Physicochemical and Safety Data

A summary of the key quantitative and safety data for the target compound, this compound, is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol [2] |

| CAS Number | 2840-02-0[2] |

| Appearance | Solid |

| Melting Point | Not available |

| pKa (Predicted) | Not available |

| LogP (Predicted) | 1.8 |

Table 2: Safety Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H301 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Proposed Synthetic Pathway and Experimental Protocols

Given the challenges of direct bromination, a multi-step approach is proposed for the synthesis of this compound from 3-aminobenzoic acid. This pathway involves the protection of the amino group, followed by bromination and subsequent deprotection.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Protection of 3-Aminobenzoic Acid (Acetylation)

This protocol is adapted from a general procedure for the acetylation of aminobenzoic acids.[1]

-

Dissolution: In a fume hood, dissolve 3-aminobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acetic Anhydride: Slowly add a molar equivalent of acetic anhydride to the solution with continuous stirring. The reaction may be exothermic.

-

Reaction: After the initial exotherm subsides, gently heat the mixture using a heating mantle to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the warm reaction mixture into a beaker of ice-cold water to precipitate the N-acetyl-3-aminobenzoic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum.

Experimental Protocol 2: Bromination of N-Acetyl-3-aminobenzoic Acid

This protocol is a proposed adaptation for the specific substrate.

-

Dissolution: Dissolve the dried N-acetyl-3-aminobenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add a solution of one molar equivalent of N-Bromosuccinimide (NBS) or bromine in glacial acetic acid dropwise, maintaining the low temperature and continuous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to complete the reaction. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into cold water to precipitate the crude 2-bromo-5-acetamidobenzoic acid. A wash with a sodium bisulfite solution can be used to remove any excess bromine.

-

Isolation: Collect the product by vacuum filtration, wash it thoroughly with water, and then dry it.

Experimental Protocol 3: Deprotection (Hydrolysis) of 2-Bromo-5-acetamidobenzoic Acid

-

Hydrolysis: Reflux the crude 2-bromo-5-acetamidobenzoic acid with an aqueous solution of a strong acid, such as 6M hydrochloric acid.

-

Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture. Neutralize the solution with a base (e.g., sodium hydroxide) to an appropriate pH to precipitate the final product, this compound.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Representative Experimental Data

As a direct synthesis of this compound from 3-aminobenzoic acid is not well-documented, the following data is for the bromination of 2-aminobenzoic acid to yield 2-amino-5-bromobenzoic acid and 2-amino-3,5-dibromobenzoic acid. This serves as a representative example of the bromination of an aminobenzoic acid.

Table 3: Reagents and Yield for the Bromination of Sodium 2-Aminobenzoate

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| Sodium 2-aminobenzoate | 159.12 | 6.4 | 40 | 1.0 |

| Bromine | 159.81 | 7.2 | 40 | 1.0 |

| Glacial Acetic Acid | - | 79 mL | - | Solvent |

| Product | Molar Mass ( g/mol ) | Yield | ||

| 2-Amino-5-bromobenzoic acid | 216.03 | High (Specific yield depends on purification) | ||

| 2-Amino-3,5-dibromobenzoic acid | 294.93 | Byproduct |

Note: The reaction produces a mixture of mono- and di-brominated products that require separation.

Visualization of a General Bromination Workflow

The following diagram illustrates a general experimental workflow for the bromination of an aminobenzoic acid, followed by purification.

Caption: General experimental workflow for aminobenzoic acid bromination.

Conclusion

The synthesis of this compound from 3-aminobenzoic acid requires a strategic approach to control the regioselectivity of the bromination reaction. Direct bromination is likely to yield a mixture of isomers. The proposed three-step synthesis, involving protection of the amino group, regioselective bromination, and deprotection, presents a viable pathway for obtaining the desired product. The experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug development. Careful optimization of reaction conditions and diligent monitoring of reaction progress will be key to achieving a successful outcome.

References

The Structural Landscape of 5-Amino-2-bromobenzoic Acid Derivatives: A Technical Guide for Drug Development

For Immediate Release

This whitepaper provides an in-depth technical guide on the crystal structure of 5-Amino-2-bromobenzoic acid and its derivatives, aimed at researchers, scientists, and professionals in the field of drug development. Understanding the three-dimensional arrangement of molecules in a crystalline solid is paramount for predicting and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes intermolecular interactions that govern the solid-state architecture of this important class of compounds.

Introduction to the Crystallography of Aminobenzoic Acid Derivatives

This compound and its analogues are versatile building blocks in medicinal chemistry. Their structural rigidity, coupled with the presence of hydrogen bond donors (amino group) and acceptors (carboxylic acid), predisposes them to form well-defined and stable crystalline lattices. The precise arrangement of molecules within these crystals, known as the crystal packing, is dictated by a network of intermolecular interactions. A thorough characterization of these interactions is crucial for understanding and controlling the solid-state properties of these compounds. This guide focuses on the crystallographic analysis of derivatives of this compound, providing a foundational understanding for rational drug design and solid-form screening.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using single-crystal X-ray diffraction and subsequent structure solution and refinement.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves standard organic chemistry transformations. For instance, a derivative like 5-Bromo-2-(phenylamino)benzoic acid can be synthesized via an Ullman reaction between 2,5-dibromobenzoic acid and aniline in the presence of a catalyst at elevated temperatures.[1][2]

The critical step for crystallographic analysis is the growth of high-quality single crystals. A common and effective method is slow evaporation.

Protocol for Slow Evaporation Crystallization:

-

Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone) to near saturation at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, small vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Data Collection and Structure Refinement Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 173 K or 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference Fourier map and refined accordingly.

The workflow for synthesis and crystallographic analysis is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Amino-2-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a guide for utilizing 5-Amino-2-bromobenzoic acid as a versatile starting material for the synthesis of various heterocyclic compounds. Due to the meta orientation of the amino and carboxylic acid groups, the synthetic strategies differ from those employed for ortho-aminobenzoic acids (anthranilic acids). The protocols outlined below are based on established chemical principles and may serve as a foundational methodology for the synthesis of novel molecular scaffolds.

The primary reactive sites of this compound—the bromine atom at the C2 position, the amino group at the C5 position, and the carboxylic acid at the C1 position—offer multiple avenues for synthetic transformations. Key strategies include leveraging the bromine atom for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed coupling reactions and utilizing the amino and carboxyl groups for cyclization reactions to form various heterocyclic cores.

Core Synthetic Strategies

The unique substitution pattern of this compound allows for its use as a scaffold to build diverse heterocyclic systems. The primary synthetic pathways involve reactions that engage its three key functional groups. The bromo-substituent is ideal for cross-coupling reactions, the amino group serves as a versatile nucleophile, and the carboxylic acid can participate in cyclization and condensation reactions.

Caption: Synthetic potential of this compound.

Protocol 1: Synthesis of 8-Bromo-6-methyl-4H-benzo[d][1][2]oxazin-4-one

This protocol describes the synthesis of a benzoxazinone derivative from this compound. The reaction proceeds via an initial acylation of the amino group with acetic anhydride, followed by a cyclodehydration to form the heterocyclic ring. This method is adapted from standard procedures for benzoxazinone synthesis from N-acyl anthranilic acids.[1][2]

Experimental Protocol

-

Acylation: To a solution of this compound (1 equivalent) in pyridine (5-10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: Upon completion of the acylation, add excess acetic anhydride (3-5 equivalents) and heat the mixture to reflux (130-140 °C) for 3-4 hours to effect cyclization.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess acetic anhydride and pyridine under reduced pressure.

-

Purification: Triturate the resulting residue with cold diethyl ether or hexane to precipitate the crude product. Collect the solid by vacuum filtration and recrystallize from ethanol or ethyl acetate to afford the pure 8-Bromo-6-methyl-4H-benzo[d][3]oxazin-4-one.

Quantitative Data

| Reagent/Starting Material | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 216.03 | 1.0 | - |

| Acetic Anhydride | 102.09 | 4.2 - 6.2 | 75-85 |

| Pyridine | 79.10 | Solvent | - |

Protocol 2: Synthesis of 6-Bromoquinazolin-4(3H)-one (Adapted Niementowski Reaction)

The direct synthesis of a fused quinazolinone ring from this compound is not feasible due to the meta-positioning of the amino and carboxyl groups. However, a related quinazolinone can be synthesized from its isomer, 2-amino-5-bromobenzoic acid, via the Niementowski reaction with formamide.[3] This protocol is provided for comparative purposes and illustrates a key synthetic route for a closely related structural isomer.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 2-Amino-5-bromobenzoic acid (1 equivalent) and formamide (4 equivalents).[3]

-

Heating: Heat the mixture with stirring at 130 °C for 4 hours.[3] Monitor the reaction by TLC.

-

Precipitation: After the reaction is complete, cool the mixture to approximately 60 °C and add deionized water to precipitate the product.[3]

-

Filtration and Washing: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the crude product with anhydrous ethanol to remove impurities.[3]

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like an ethanol/DMF mixture to yield pure 6-Bromoquinazolin-4(3H)-one.

Quantitative Data

| Reagent/Starting Material | Molecular Weight ( g/mol ) | Molar Ratio | Reference Yield (%) |

| 2-Amino-5-bromobenzoic acid | 216.03 | 1.0 | 91[3] |

| Formamide | 45.04 | 4.0 | - |

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The bromine atom in this compound is a key handle for C-N cross-coupling reactions, such as the Ullmann condensation. This reaction allows for the synthesis of N-aryl derivatives, which are important precursors for more complex heterocyclic systems like acridones and phenoxazines.[4][5]

Experimental Workflow

Caption: General workflow for Ullmann condensation.

Experimental Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired aryl amine (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).

-

Reaction: Heat the mixture at 120-150 °C for 12-24 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to precipitate the product and neutralize the base.

-